molecular formula C20H17NO6S B2430618 methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate CAS No. 950281-74-0

methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate

Cat. No.: B2430618
CAS No.: 950281-74-0
M. Wt: 399.42
InChI Key: LJYFXKFIVFSSEI-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-oxo-2H-chromene-6-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chromene core with a dihydroisoquinoline moiety, making it a subject of study for its potential biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate typically involves multiple steps. One common approach is the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the efficient generation of the desired cyclization products in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using appropriate solvents, and employing purification methods such as column chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-oxo-2H-chromene-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different chromene derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Methyl 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-oxo-2H-chromene-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydroisoquinoline derivatives and chromene-based molecules. Examples include:

Uniqueness

What sets methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate apart is its unique combination of a chromene core with a dihydroisoquinoline moiety. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

PropertyValue
Chemical FormulaC₁₈H₁₈N₂O₅S
Molecular Weight370.41 g/mol
IUPAC NameThis compound

The structure features a chromene ring fused with a tetrahydroisoquinoline moiety, which is significant for its biological activity.

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes. For example, it has been shown to inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. The compound demonstrated an IC50 value of approximately 3.1 nmol against sPLA2 from Crotalus durissus ruruima venom .

2. Antioxidant Activity

The compound's structure suggests potential antioxidant properties. Studies have indicated that derivatives of chromene exhibit significant radical scavenging activity, which can be attributed to the presence of electron-donating groups in their structure. This activity is crucial in mitigating oxidative stress-related diseases.

3. Antimicrobial Properties

Preliminary studies have shown that the compound possesses antimicrobial activity against various pathogens. Its effectiveness is likely due to the tetrahydroisoquinoline component, which has been associated with antibacterial effects in other studies .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound against human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings suggested that it could reduce neuronal cell death induced by oxidative stress and inflammation through modulation of signaling pathways involved in apoptosis and survival .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is useful:

CompoundBiological ActivityIC50 (nmol)
Methyl 2-Oxo-3-(Tetrahydroisoquinoline)PLA2 Inhibition3.1
Methyl Chromene DerivativeAntioxidant ActivityNot specified
Tetrahydroisoquinoline AnalogAntimicrobial ActivityVaries

Properties

IUPAC Name

methyl 3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-oxochromene-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6S/c1-26-19(22)14-6-7-17-16(10-14)11-18(20(23)27-17)28(24,25)21-9-8-13-4-2-3-5-15(13)12-21/h2-7,10-11H,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYFXKFIVFSSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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